2-Methyl-5-(trifluoromethyl)phenylacetonitrile
Overview
Description
2-Methyl-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1000513-69-8 . It has a molecular weight of 199.18 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is [2-methyl-5-(trifluoromethyl)phenyl]acetonitrile . The InChI code for this compound is 1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 .Physical And Chemical Properties Analysis
2-Methyl-5-(trifluoromethyl)phenylacetonitrile is a liquid at room temperature .Scientific Research Applications
Catalysis and Chemical Synthesis
2-Methyl-5-(trifluoromethyl)phenylacetonitrile is used in various catalytic and synthetic chemical processes. Molleti and Yadav (2017) describe the use of similar compounds in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen through a novel catalyst potassium promoted lanthanum-magnesium oxide, used for the selective mono-methylation of phenylacetonitrile (Molleti & Yadav, 2017). Tundo et al. (2002) have explored the high mono-C-methylation selectivity of arylacetic acid derivatives with dimethyl carbonate, which is significant in the context of chemical synthesis (Tundo, Selva, Perosa, & Memoli, 2002).
Polyazaheterocyclic Compounds
In the study of polyazaheterocyclic compounds, phenylacetonitrile, a related compound, has been used in the synthesis of complex heterocyclic structures. Tennant (1967) conducted research on the condensation of phenylacetonitrile with nitrophenyl azides, forming triazolo benzotriazine structures, which have applications in various chemical and pharmaceutical contexts (Tennant, 1967).
Novel Reaction Mechanisms
Exploration of new reaction mechanisms involving phenylacetonitrile derivatives is also a significant application. Stazi et al. (2010) reported an uncommon reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, a compound similar to 2-Methyl-5-(trifluoromethyl)phenylacetonitrile, shedding light on novel reaction pathways and mechanisms in organic chemistry (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).
Safety And Hazards
The compound has several hazard statements including H302+H332;H311;H315;H319, indicating that it is harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPRLJRWRDKPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)phenylacetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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